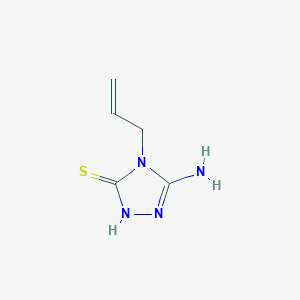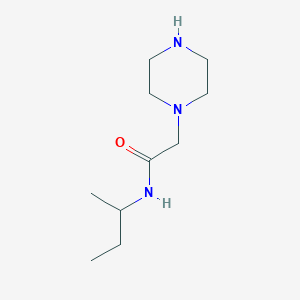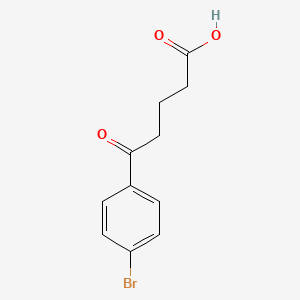
5-(4-Bromophenyl)-5-oxopentanoic acid
描述
5-(4-Bromophenyl)-5-oxopentanoic acid: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain with a ketone group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid typically involves the following steps:
Bromination of Phenylacetic Acid: The initial step involves the bromination of phenylacetic acid to introduce the bromine atom at the para position. This can be achieved using bromine and a suitable catalyst.
Formation of the Ketone Group: The next step involves the introduction of the ketone group at the fifth position of the pentanoic acid chain. This can be done through various methods, including the oxidation of the corresponding alcohol or the use of a suitable ketone precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and oxidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(4-Bromophenyl)-5-hydroxypentanoic acid.
Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, where it is replaced by other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 5-(4-Bromophenyl)-5-hydroxypentanoic acid.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: 5-(4-Bromophenyl)-5-oxopentanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atom and ketone group make it a versatile intermediate for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can serve as a precursor for the synthesis of bioactive molecules, including potential drugs with anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers, coatings, and other industrial products.
作用机制
The mechanism of action of 5-(4-Bromophenyl)-5-oxopentanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and ketone group can influence the compound’s binding affinity and specificity towards these targets.
相似化合物的比较
4-Bromophenylacetic acid: Similar structure but lacks the ketone group.
5-Phenyl-5-oxopentanoic acid: Similar structure but lacks the bromine atom.
5-(4-Chlorophenyl)-5-oxopentanoic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 5-(4-Bromophenyl)-5-oxopentanoic acid is unique due to the presence of both the bromine atom and the ketone group, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and applications in various fields.
属性
IUPAC Name |
5-(4-bromophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKKQTFYOQBCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536351 | |
| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35333-26-7 | |
| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



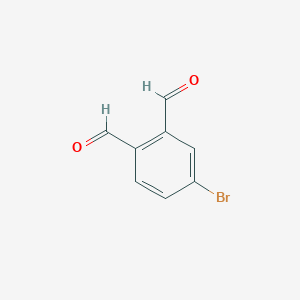
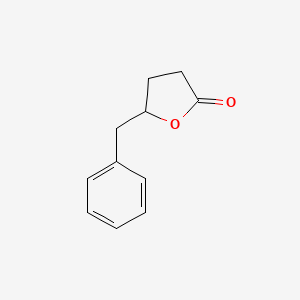
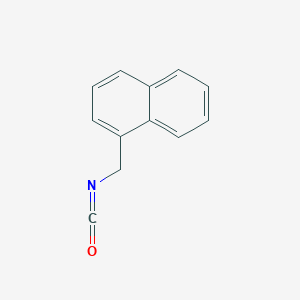
![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

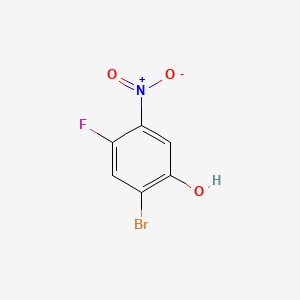
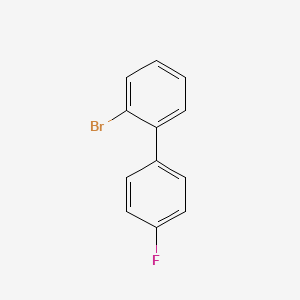
![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)
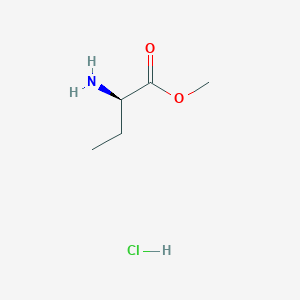
![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)
